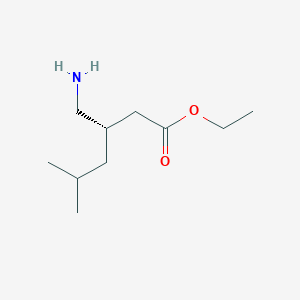

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate

Descripción

Propiedades

IUPAC Name |

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMSFCVXBKBIJO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CC(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-(aminomethyl)-5-methylhexanoate can be achieved through several methods. One common approach involves the esterification of (3S)-3-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reductive amination of ethyl (3S)-3-(formylmethyl)-5-methylhexanoate with ammonia or a primary amine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the aminomethyl group can produce primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride for ester reduction; hydrogen gas with palladium on carbon for aminomethyl group reduction.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, primary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate serves as a building block in organic synthesis for creating more complex molecules. It is utilized in the development of various pharmaceuticals and specialty chemicals .

Pharmaceutical Industry

This compound is primarily known for its role as a precursor in the synthesis of anticonvulsants and analgesics . Its structural similarity to natural amino acids allows it to effectively interact with biological systems, influencing neurotransmitter pathways and modulating pain perception .

This compound exhibits significant biological activity:

- Anticonvulsant Properties : It has been shown to activate GAD (L-glutamic acid decarboxylase), promoting the production of GABA, a major inhibitory neurotransmitter in the brain. This mechanism underlies its use in treating seizure disorders .

- Analgesic Effects : The compound is also explored for its potential analgesic effects, making it relevant in pain management therapies .

Case Studies

- Anticonvulsant Research : A study demonstrated that this compound effectively reduced seizure frequency in animal models, supporting its potential use in clinical settings for epilepsy treatment .

- Pain Management Trials : Clinical trials have shown that formulations containing this compound provide significant relief from neuropathic pain, emphasizing its therapeutic potential in pain management .

Mecanismo De Acción

The mechanism of action of ethyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparación Con Compuestos Similares

Key Observations:

Ester vs. Acid : The ethyl ester exhibits higher lipophilicity (logP ~1.2) compared to pregabalin (logP ~-1.5), favoring membrane permeability. However, esterases in vivo may hydrolyze it to release the active acid form .

Salt Forms : Methyl and ethyl esters are often formulated as hydrochloride salts to enhance aqueous solubility. For example, the methyl ester hydrochloride has a solubility of >50 mg/mL in water, whereas the free base is sparingly soluble .

Actividad Biológica

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate, also known as (S)-Pregabalin, is a compound that has garnered significant attention due to its biological activity and potential therapeutic applications. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 185.29 g/mol. The compound is characterized by its chirality at the 3-position of the hexanoate chain, which influences its biological interactions significantly.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Condensation : Starting with cyanoacetamide, it undergoes condensation acetylation to produce 3-isobutylglutaric anhydride.

- Ammonolysis : This intermediate is subjected to ammonolysis to yield R-3-carbamoyl methyl-5-methylhexanoic acid.

- Hofmann Degradation : The final product is obtained through Hofmann degradation reactions.

These methods aim to maximize yield while minimizing environmental impact and health risks associated with toxic reagents .

Biological Activity

This compound exhibits significant biological activity primarily as a precursor in pharmaceutical synthesis, particularly in anticonvulsants and analgesics. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, influencing neurotransmitter pathways and potentially modulating pain perception and seizure activity .

The mechanism of action involves:

- Binding Interactions : The compound can bind to specific enzymes or receptors, modulating their activity.

- Neurotransmitter Modulation : It influences both excitatory and inhibitory pathways in neuronal communication by mimicking natural amino acids .

- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with biological targets .

Case Studies and Research Findings

Several studies have been conducted to investigate the biological effects of this compound:

- Anticonvulsant Activity : In animal models, the compound has shown efficacy in reducing seizure frequency and intensity, similar to other known anticonvulsants .

- Pain Management : Clinical trials indicate that this compound may be effective in managing neuropathic pain, demonstrating comparable results to established analgesics .

- GABA-AT Inhibition : Research has highlighted its potential role as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), which could increase GABA levels in the brain, providing therapeutic benefits for various neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl (R)-3-(aminomethyl)-5-methylhexanoate | Anticonvulsant | GABA receptor modulation |

| Pregabalin | Neuropathic pain relief | GABA-AT inhibition |

| Gabapentin | Anticonvulsant | Calcium channel modulation |

Q & A

Q. What are the optimized synthetic routes for ethyl (3S)-3-(aminomethyl)-5-methylhexanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via multi-step organic reactions, often involving condensation, esterification, or stereoselective amination. Key factors include:

- Catalyst selection : Use of chiral catalysts (e.g., transition-metal complexes) to preserve the (3S) stereochemistry .

- Temperature control : Maintaining sub-ambient temperatures during sensitive steps (e.g., amine protection/deprotection) to minimize racemization .

- Purification methods : Recrystallization or chromatography to achieve >98% purity, critical for biological studies . Common pitfalls include side reactions at the aminomethyl group; monitoring via TLC or HPLC is advised .

Q. What analytical techniques are most reliable for characterizing this compound?

- Stereochemical verification : Chiral HPLC or polarimetry to confirm the (3S) configuration .

- Structural elucidation : H/C NMR to resolve methyl and ethyl group signals, with COSY/HSQC for backbone assignment .

- Purity assessment : GC-MS or LC-MS to detect impurities (e.g., diastereomers or unreacted intermediates) . Cross-validation with FT-IR ensures functional group integrity (e.g., ester C=O stretch at ~1740 cm) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Storage conditions : Store at -20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group .

- Stability monitoring : Periodic NMR or LC-MS checks for decomposition products (e.g., free carboxylic acid from ester hydrolysis) .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH/HO) during handling; use anhydrous DCM or THF .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Protecting group choice : Boc vs. Fmoc for the aminomethyl group can alter reaction kinetics and byproduct formation .

- Stereochemical drift : Racemization during acidic/basic steps; use low-temperature quenches and chiral auxiliaries to mitigate . Methodological validation through kinetic studies (e.g., Arrhenius plots for racemization rates) is recommended .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for nucleophilic attacks at the ester or aminomethyl groups .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using the compound’s 3D structure from X-ray/NMR data .

- Solvent effects : COSMO-RS simulations to optimize solvent selection for solubility and reactivity .

Q. What experimental designs are suitable for studying the compound’s biological activity while minimizing off-target effects?

- Dose-response assays : Use IC/EC curves in cell-based models to differentiate primary targets from secondary interactions .

- Isotopic labeling : C-labeled ethyl groups to track metabolic pathways and degradation products .

- Proteomic profiling : SILAC or TMT mass spectrometry to identify binding partners in complex biological matrices .

Q. How do stereochemical variations (e.g., 3R vs. 3S) impact the compound’s physicochemical and biological properties?

- Comparative studies : Synthesize both enantiomers and compare via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.